3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Overview
Description
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes both an oxygen and a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The final product is obtained as a hydrochloride salt by treating the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen with Raney nickel are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the FGFR4 receptor, blocking its activity and thereby inhibiting cell proliferation in certain cancers . The compound may also interact with other enzymes and receptors, modulating their activity through competitive or allosteric inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. The presence of both oxygen and nitrogen atoms within the ring system enhances its reactivity and potential for forming diverse derivatives . This compound’s ability to inhibit specific enzymes and receptors also sets it apart from other similar spiro compounds .
Properties
IUPAC Name |
3-methyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(7-11-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPHSPNZKSFQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCNCC2)CO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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